Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-
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Overview
Description
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is an organic compound with a complex structure that includes an oxirane ring and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- typically involves the reaction of an aldehyde with an epoxide. One common method is the reaction of benzyl glycidyl ether with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound has a similar oxirane ring but different substituents, leading to distinct chemical properties and applications.
Glycidaldehyde (Oxiranecarboxaldehyde): A simpler compound with a similar oxirane ring but lacking the phenylmethoxy group.
Uniqueness
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts specific chemical reactivity and potential applications not found in simpler oxirane derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87938-77-0 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-6,10-11H,7-8H2 |
InChI Key |
AOHLUAAULDSDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)C=O |
Origin of Product |
United States |
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